molecular formula C18H18FN3O3S2 B2517874 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 869069-74-9

2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2517874
CAS No.: 869069-74-9
M. Wt: 407.48
InChI Key: LGKAVJGBSCFPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene-sulfonamide core substituted with fluorine (at position 2) and methoxy (at position 4), linked via an ethyl group to a 4-methyl-2-(pyridin-3-yl)-1,3-thiazole moiety. Key attributes include:

  • Electron-withdrawing fluorine enhancing binding affinity through polar interactions.
  • Methoxy group contributing to solubility and steric effects.
  • Thiazole-pyridine heterocycle enabling π-π stacking and hydrogen bonding.

Properties

IUPAC Name

2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-12-16(26-18(22-12)13-4-3-8-20-11-13)7-9-21-27(23,24)17-6-5-14(25-2)10-15(17)19/h3-6,8,10-11,21H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKAVJGBSCFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the benzene sulfonamide derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Anticancer Activity: The compound has shown potential in inhibiting specific cancer cell lines through targeted interactions with enzymes involved in cancer progression. Studies indicate that thiazole derivatives can exhibit significant anticancer properties by modulating signaling pathways .
  • Enzyme Inhibition: It serves as an effective inhibitor for various enzymes, which is crucial in drug design and development. Its unique functional groups allow for selective binding to enzyme active sites.

2. Biological Studies:

  • Cellular Assays: The compound is utilized in cellular assays to investigate its effects on cell proliferation and apoptosis. Its mechanism often involves interaction with cellular receptors or enzymes that regulate these processes.
  • Protein Binding Studies: Research has demonstrated that this compound can bind to specific proteins, influencing their activity and stability within biological systems .

3. Material Science:

  • Polymer Development: The compound's unique chemical properties make it suitable for developing new materials, including polymers and coatings with specific functionalities. Its sulfonamide group can enhance adhesion properties and thermal stability.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Target Compound vs. (CAS 623933-06-2)
  • Compound: Contains a thiazolidinone core with a sec-butyl group and a thioxo group, coupled to a dimethyl-substituted sulfonamide.
  • The dimethyl sulfonamide in increases lipophilicity (logP) compared to the target’s methoxy-fluoro substitution .
Target Compound vs. (CAS N/A)
  • Compound : Features a trifluoromethoxybenzene-sulfonamide linked to a pyrazolylphenyl-ethyl group.
  • Comparison : The trifluoromethoxy group in enhances metabolic stability and lipophilicity relative to the target’s methoxy group. However, the pyrazole ring in may reduce hydrogen-bonding capacity compared to the target’s pyridinyl-thiazole system .
Target Compound vs. (CAS 863558-54-7)
  • Compound : Includes a thiophene sulfonamide with an ethylpiperazine substituent.
  • Comparison : The piperazine moiety in improves water solubility, whereas the target’s ethyl-thiazole linker prioritizes steric complementarity in hydrophobic binding pockets. Thiophene’s electron-rich nature may also confer distinct reactivity compared to thiazole .

Physical and Chemical Properties

Property Target Compound (CAS 623933-06-2) (CAS N/A)
Molecular Weight ~450 (estimated) 526.7 425.4
Key Substituents 2-Fluoro, 4-methoxy, thiazole Thiazolidinone, dimethyl Trifluoromethoxy, pyrazole
Solubility Moderate (methoxy enhances) Low (dimethyl dominates) Low (trifluoromethoxy)
Aromatic Systems Benzene, thiazole, pyridine Benzene, thiazolidinone Benzene, pyrazole

Biological Activity

2-Fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a thiazole moiety, which is known for its diverse biological properties. This article aims to summarize the biological activities associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . Its molecular formula is C18H18FN3O3SC_{18}H_{18}FN_3O_3S with a molar mass of approximately 373.47 g/mol. The presence of the thiazole ring and the sulfonamide group are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety enhances its affinity for certain enzymes and receptors, which may lead to significant pharmacological effects. For instance, compounds containing thiazole rings have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties due to their ability to inhibit specific enzyme activities or modulate receptor functions.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole, including those similar to this compound, show promising anticancer effects. For example:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxicity. For instance, a compound with a related thiazole structure exhibited an IC50 of 1.61 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Mechanism : The sulfonamide group is known for its antibacterial action by inhibiting bacterial folate synthesis. This mechanism may be applicable to this compound as well.

Antioxidant Properties

Research indicates that thiazole derivatives can exhibit antioxidant activity:

  • Evaluation Methods : Various assays such as DPPH and ABTS have been used to evaluate antioxidant capacity. Compounds structurally related to 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-y]ethyl}benzene-1-sulfonamide showed significant reducing power in these assays .

Case Studies and Research Findings

StudyFindings
Carraro Junior et al. (2021)Evaluated antioxidant activity of thiazolidin derivatives showing significant inhibition of MAO-B isoform at concentrations ≥200 µM .
Thiazole Review (2022)Highlighted the importance of thiazole moiety in anticancer activity; compounds demonstrated IC50 values <10 µM against multiple cancer cell lines .
Synthesis and Biological Importance (2022)Discussed the synthesis routes and highlighted the potential of thiazole derivatives as anti-HIV and antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how can purity be ensured?

The synthesis involves multi-step reactions, including sulfonamide coupling and thiazole ring formation. Key steps include:

  • Regioselective thiazole formation : Use catalysts like triphenylphosphine or Pd-mediated cross-coupling to ensure correct ring substitution .
  • Sulfonamide coupling : React 2-fluoro-4-methoxybenzenesulfonyl chloride with the ethyl-thiazole intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Validate purity via NMR (¹H/¹³C) and LC-MS (>95% purity threshold) .

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves the 3D arrangement, confirming the sulfonamide linkage and thiazole-pyridine orientation .
  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies key signals: δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.2 ppm (aromatic benzene), and δ 3.8 ppm (methoxy group) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 448.12 (calculated: 448.09) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies focus on enzyme inhibition (e.g., carbonic anhydrase IX) and receptor binding (e.g., kinase targets). Methods include:

  • In vitro assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .
  • Cellular uptake : Radiolabel the compound with ¹⁸F for PET imaging to assess tumor targeting .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity (SAR studies)?

  • Pyridine substitution : Replacing the pyridin-3-yl group with pyridin-2-yl reduces kinase inhibition by 40%, highlighting the role of nitrogen positioning in target binding .
  • Thiazole methylation : Removing the 4-methyl group on the thiazole decreases metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling, then evaluate using molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes .

Q. How can contradictions in binding affinity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Standardize protocols : Use uniform buffer systems (e.g., PBS, pH 7.4) and validate target protein purity via SDS-PAGE .
  • Orthogonal assays : Confirm SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to rule out artifactual binding .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis of the sulfonamide group .
  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the thiazole ring .

Q. How is regioselectivity achieved during thiazole ring synthesis?

  • Thermodynamic control : Conduct reactions at elevated temperatures (80–100°C) to favor the 4-methyl-2-pyridinyl substitution pattern .
  • Catalytic systems : Use CuI/1,10-phenanthroline to direct cyclocondensation of thioamides and α-haloketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.